N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
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Overview
Description
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide is a complex organic compound that features a butoxyamino group, a carbonyl group, and an alpha-ethylcyclohexaneacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide typically involves multiple steps. One common method includes the reaction of alpha-ethylcyclohexaneacetic acid with butoxyamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The carbonyl group plays a crucial role in its binding affinity to target proteins, while the butoxyamino group can enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- N-((Methoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- N-((Ethoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- N-((Propoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
Uniqueness
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide is unique due to its butoxyamino group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53460-65-4 |
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Molecular Formula |
C15H28N2O3 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
N-(butoxycarbamoyl)-2-cyclohexylbutanamide |
InChI |
InChI=1S/C15H28N2O3/c1-3-5-11-20-17-15(19)16-14(18)13(4-2)12-9-7-6-8-10-12/h12-13H,3-11H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
SWRABIIFQYQXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCONC(=O)NC(=O)C(CC)C1CCCCC1 |
Origin of Product |
United States |
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